molecular formula C25H21ClN2OS2 B11178366 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11178366
M. Wt: 465.0 g/mol
InChI Key: BKXDAEFCSIVWSR-UHFFFAOYSA-N
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Description

This compound is a structurally complex quinoline derivative featuring a dithiolo[3,4-c]quinolin-1-ylidene core substituted with 4,4-dimethyl and (1Z)-configuration groups. The aniline moiety is further modified with a 4-chlorobenzyloxy substituent, contributing to its unique electronic and steric properties. It is synthesized via multi-step reactions, including palladium-catalyzed cross-coupling and cyclization, as inferred from analogous procedures in related quinoline derivatives .

Properties

Molecular Formula

C25H21ClN2OS2

Molecular Weight

465.0 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C25H21ClN2OS2/c1-25(2)23-22(20-5-3-4-6-21(20)28-25)24(31-30-23)27-18-11-13-19(14-12-18)29-15-16-7-9-17(26)10-8-16/h3-14,28H,15H2,1-2H3

InChI Key

BKXDAEFCSIVWSR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:

    Formation of the dithioloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.

    Coupling with aniline derivative: The final step involves coupling the dithioloquinoline core with an aniline derivative under conditions that promote the formation of the desired imine or amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and dithioloquinoline moieties.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides or sulfoxides.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a probe to study biological pathways.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ primarily in substituents on the quinoline core or the benzyloxy-aniline moiety. Key comparisons include:

Compound Key Substituents Molecular Weight Physical Properties Spectral Data
Target Compound 4,4-dimethyl; 4-chlorobenzyloxy; (1Z)-configuration 495.07 Dry powder IR/NMR data not explicitly reported
4-[(4-Chlorobenzyl)oxy]-N-[(1Z)-6-methoxy-4,4-dimethyl-... (STK019510) 6-methoxy addition 495.07 Dry powder Smiles: COc1cccc2c1NC(C)(C)c1c2/c(=N/c2ccc(cc2)OCc2ccc(cc2)Cl)/ss1
(8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-...)[4-[(4-chlorobenzyl)oxy-phenyl]amine 8-ethoxy substitution Not reported Not reported Not described
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino; 4-chlorophenyl; 4-methoxyphenyl ~380 (estimated) MP: 223–225°C (ethanol) IR: 3270 (N–H), 1600 (C=N); NMR: δ 7.2–8.1 (aromatic protons)
N-(4-Chlorobenzyl)-3,4-dimethoxyaniline 3,4-dimethoxy; 4-chlorobenzyl ~275 (estimated) Yellow residue IR: 2978, 2897 cm⁻¹ (C–H); 1275 cm⁻¹ (C–O)

Functional and Electronic Differences

Core Modifications: The dithiolo[3,4-c]quinoline core distinguishes the target compound from simpler quinoline derivatives like 4k , which lack sulfur-containing rings. This core likely enhances π-conjugation and redox activity. The (1Z)-configuration in the imine group may influence stability and reactivity compared to non-stereospecific analogues .

Substituent Impact :

  • 4-Chlorobenzyloxy Group : Enhances lipophilicity and steric bulk compared to methoxy or ethoxy substituents in analogues . Chlorine’s electron-withdrawing nature may also affect electronic interactions in binding or catalysis.
  • Methoxy vs. Ethoxy : The 6-methoxy variant (STK019510) may exhibit improved solubility over the 8-ethoxy analogue , though direct solubility data are unavailable.

Biological Activity

The compound 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antitumor and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN2OS2C_{25}H_{21}ClN_2OS_2, with a molecular weight of approximately 464.08 g/mol. The structure features a dithioloquinoline core, which is known for its bioactive properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of dithioloquinoline. In particular, compounds derived from 1,2-dithiolo[3,4-c]quinoline have shown promising results in inhibiting various kinases involved in cancer pathways. For instance:

  • Inhibition of Kinases : Compounds such as 2a and 2b exhibited significant inhibition against JAK3 (IC50 values of 0.36 μM and 0.38 μM respectively) and NPM1-ALK (IC50 values of 0.54 μM and 0.25 μM respectively), indicating their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. The dithioloquinoline derivatives demonstrated comparable or superior activity to indomethacin, a well-known anti-inflammatory drug:

  • In vitro Studies : The compounds were tested for their ability to reduce inflammation markers in cell cultures, showing effectiveness similar to established anti-inflammatory agents .

Study on Kinase Inhibition

A comprehensive study utilized the PASS Online software to predict the biological activity spectrum of various dithioloquinoline derivatives. The results indicated that many compounds possess pleiotropic activities:

CompoundJAK3 IC50 (μM)NPM1-ALK IC50 (μM)Anti-inflammatory Activity
2a0.360.54Comparable to Indomethacin
2b0.380.25Comparable to Indomethacin
2c0.41Not testedComparable to Indomethacin
2q0.46Not testedComparable to Indomethacin

This table summarizes the efficacy of selected compounds against specific kinases and their anti-inflammatory potential .

Antibacterial Activity

In addition to antitumor and anti-inflammatory effects, the compound has been evaluated for antibacterial properties:

  • Disk Diffusion Method : Various derivatives were subjected to antibacterial assays against common bacterial strains. Some showed significant inhibition zones compared to control antibiotics .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, including:

  • Cyclization : Formation of the dithioloquinoline core via sulfur incorporation under reflux with catalysts like iodine or Lewis acids (e.g., BF₃·Et₂O).
  • Substitution : Introduction of the 4-chlorobenzyloxy group using nucleophilic aromatic substitution (SNAr) with 4-chlorobenzyl bromide in anhydrous DMF.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity.
    Yield optimization requires precise stoichiometric control (e.g., 1.2 equivalents of 4-chlorobenzyl bromide) and inert conditions to prevent oxidation of sulfur groups .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for quinoline protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 523.12 g/mol vs. experimental 523.10 g/mol).
  • X-ray Crystallography : Resolves the (Z)-configuration of the imine bond in the dithioloquinoline core .

Q. How do solubility and stability impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its aromatic and heterocyclic moieties. Pre-formulation studies using co-solvents (e.g., PEG-400) are recommended for biological assays.
  • Stability : Susceptible to photodegradation; store in amber vials under nitrogen at –20°C. Monitor stability via HPLC over 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dithioloquinoline core in cross-coupling reactions?

The sulfur atoms in the dithioloquinoline core act as electron donors, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). DFT calculations show a reduced energy barrier (~15 kcal/mol) for oxidative addition when the core is pre-coordinated with Pd(PPh₃)₄. Reaction monitoring via in-situ IR spectroscopy reveals intermediates such as thiolate-Pd complexes .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved in enzyme inhibition studies?

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay).
  • SAR Analysis : Compare derivatives (e.g., replacing the 4-chlorobenzyloxy group with 4-fluorobenzyl) to identify structure-activity trends.
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true bioactivity .

Q. What computational strategies predict the compound’s photophysical properties for fluorescence applications?

  • TD-DFT Calculations : Simulate electronic transitions (e.g., HOMO→LUMO gaps ~3.2 eV) to predict absorption/emission wavelengths.
  • Solvatochromism Studies : Correlate solvent polarity (e.g., Kamlet-Taft parameters) with Stokes shifts. Experimental validation via fluorimetry shows λem = 450 nm in acetonitrile, aligning with computational predictions .

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in derivatization?

  • Solvent Effects : Polar solvents (e.g., DMF) favor SNAr at the para position of the aniline group, while non-polar solvents (toluene) promote ortho substitution.
  • Catalyst Screening : CuI vs. Pd(OAc)₂ alters product distribution in Ullmann couplings (e.g., 80% para-substituted product with CuI vs. 60% with Pd).
  • DoE Optimization : A 3-factor Box-Behnken design identifies optimal conditions (e.g., 100°C, 18 hours, 5 mol% CuI) .

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